molecular formula C12H16N2O2 B13900010 (3S)-3-amino-1-benzylpyrrolidine-3-carboxylic acid

(3S)-3-amino-1-benzylpyrrolidine-3-carboxylic acid

Cat. No.: B13900010
M. Wt: 220.27 g/mol
InChI Key: IXBOFOMZFVXPTF-LBPRGKRZSA-N
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Description

(3S)-3-amino-1-benzylpyrrolidine-3-carboxylic acid is a chiral amino acid derivative with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-1-benzylpyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and pyrrolidine.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often using a suitable catalyst and reaction conditions.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine source reacts with the intermediate compound.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide or a carboxylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-1-benzylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Oxo derivatives and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(3S)-3-amino-1-benzylpyrrolidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways.

    Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (3S)-3-amino-1-benzylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-amino-1-phenylpyrrolidine-3-carboxylic acid: Similar structure but with a phenyl group instead of a benzyl group.

    (3S)-3-amino-1-methylpyrrolidine-3-carboxylic acid: Similar structure but with a methyl group instead of a benzyl group.

Uniqueness

(3S)-3-amino-1-benzylpyrrolidine-3-carboxylic acid is unique due to its specific chiral configuration and the presence of the benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specific pharmaceutical compounds and in studies related to chiral recognition and asymmetric synthesis.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

(3S)-3-amino-1-benzylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H16N2O2/c13-12(11(15)16)6-7-14(9-12)8-10-4-2-1-3-5-10/h1-5H,6-9,13H2,(H,15,16)/t12-/m0/s1

InChI Key

IXBOFOMZFVXPTF-LBPRGKRZSA-N

Isomeric SMILES

C1CN(C[C@@]1(C(=O)O)N)CC2=CC=CC=C2

Canonical SMILES

C1CN(CC1(C(=O)O)N)CC2=CC=CC=C2

Origin of Product

United States

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